tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
Overview
Description
The compound “tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate” is an organic compound containing functional groups such as a tert-butyl group, a cyano group, a hydroxy group, and a carboxylate ester group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the introduction of the tert-butyl group, the cyano group, the hydroxy group, and the carboxylate ester group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tert-butyl group, the cyano group, the hydroxy group, and the carboxylate ester group would all contribute to its overall structure .Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions and reagents present. The tert-butyl group, the cyano group, the hydroxy group, and the carboxylate ester group could all potentially be involved in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
NMR Studies of Macromolecular Complexes
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .
Synthesis of N-Heterocycles via Sulfinimines
Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . The enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Biopharmaceutical Applications
Although specific applications of “tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate” in biopharmaceuticals are not directly mentioned, tert-butanol, a closely related compound, has been studied for its impact on biopharmaceutical properties .
Synthetic Building Block
Mechanism of Action
Target of Action
Tert-butyl groups are known to be crucial tools for the synthesis of highly chemo- and regioselective complex organic molecules and biopolymers . They are often used as protecting groups in organic synthesis .
Mode of Action
Tert-butyl groups are known to undergo deprotection under certain conditions . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to be widely used in organic synthesis, suggesting that it may have significant interactions with biological systems .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZKUWBWPJBPY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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